![molecular formula C20H19N5O4 B2691654 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide CAS No. 1396795-18-8](/img/structure/B2691654.png)

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

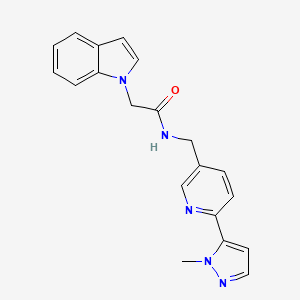

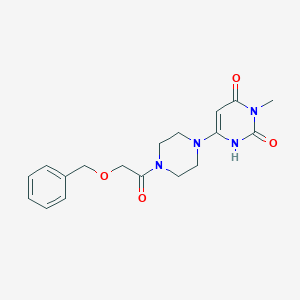

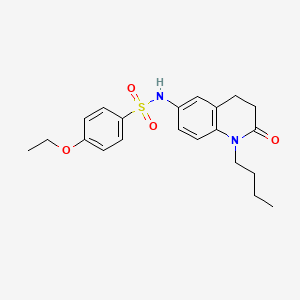

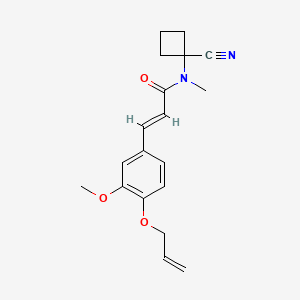

This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, an oxadiazole ring, a cyclohexyl group, and a benzodioxole group . It is part of a class of compounds known as heterocyclic compounds, which are widely studied due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The compounds are usually confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of such compounds can be complex and varied. For instance, some related compounds have been found to possess a discrete binuclear structure, which is further formed into a three-dimensional supramolecular structure by hydrogen bonding and π⋯π stacking interactions .Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve Suzuki cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two different types of organic compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, some related compounds have been found to be white to light yellow solids with a melting point of about 100-105 degrees Celsius . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Scientific Research Applications

Antimicrobial and Antifungal Applications

The synthesis of novel compounds with structural similarities to N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide has shown promising antimicrobial and antifungal activities. For instance, a study involved the synthesis of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, which demonstrated excellent antibacterial and antifungal properties compared to standard drugs like ciprofloxacin and clotrimazole. The synthesized compounds were evaluated for their in vitro microbial activities, highlighting their potential as novel antimycobacterial agents (Pandya et al., 2019).

Antiviral Applications

Another area of application includes the development of compounds for antiviral therapy. Research into benzamide-based 5-aminopyrazoles and their derivatives has shown significant activity against the avian influenza virus (H5N1), underscoring the potential of these compounds in antiviral research. The study described a new synthetic route for these compounds, testing their in vitro efficacy against the influenza A virus, with several derivatives demonstrating notable antiviral activities (Hebishy et al., 2020).

Antitumor Applications

Compounds with the pyrazole core have been explored for their potential in cancer therapy. One study focused on the synthesis and characterization of research chemicals with pyrazole structures, aiming to differentiate them from regioisomers and investigate their biological activities, including potential antitumor effects. Although this particular study did not directly explore antitumor activities, the structural analysis and synthesis methods contribute to the broader research efforts in developing antitumor agents (McLaughlin et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4/c26-18(13-4-5-15-16(10-13)28-12-27-15)24-20(6-2-1-3-7-20)19-23-17(25-29-19)14-11-21-8-9-22-14/h4-5,8-11H,1-3,6-7,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLPNVUZWIBVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2691572.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2691575.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2691576.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2691579.png)

![2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2691581.png)

![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-Tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2691584.png)

![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)